

# Introduction: Understanding a Key Synthetic Building Block

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## Compound of Interest

Compound Name: 4-Fluoro-3-methoxyaniline

Cat. No.: B1304784

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**4-Fluoro-3-methoxyaniline** is a substituted aniline derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic placement of fluoro and methoxy groups on the aniline scaffold imparts unique electronic properties and steric influences, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability and binding affinity, while the methoxy group modulates solubility and electronic characteristics.

A comprehensive understanding of the physical properties of this compound is not merely academic; it is the foundation upon which robust, reproducible, and safe laboratory procedures are built. This guide provides an in-depth analysis of the core physicochemical characteristics of **4-Fluoro-3-methoxyaniline**, offering field-proven insights into how these properties dictate its handling, application, and successful integration into synthetic workflows.

## Core Compound Identification

Precise identification is the first step in any rigorous scientific endeavor. The fundamental identifiers for **4-Fluoro-3-methoxyaniline** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	4-fluoro-3-methoxyaniline	[1]
CAS Number	64465-53-8	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO	[1][2]
Molecular Weight	141.14 g/mol	[1]
Common Synonyms	5-Amino-2-fluoroanisole, 4-Fluoro-m-anisidine	[3]
Chemical Structure (SMILES)	COc1cc(N)ccc1F	

## Key Physical Properties: A Quantitative Overview

The physical state and behavior of a compound under various conditions are critical parameters for its application in research and development.

Property	Value / Description	Significance & Application Insights
Appearance	White to gray or brown solid, powder, or crystals.[3]	The color can be an initial indicator of purity. Darker coloration may suggest oxidation or the presence of impurities, necessitating purification before use.
Melting Point	62.0 to 66.0 °C.[3]	This narrow range is a key indicator of high purity. It dictates the selection of appropriate solvents for recrystallization and informs the upper-temperature limit for storage and handling in its solid state. Note: Some suppliers report higher values (e.g., 83°C), highlighting the importance of experimental verification for each batch.[2]
Boiling Point	135 °C at 18 mmHg (Torr).[2]	The boiling point is provided at reduced pressure, which strongly suggests that the compound may be susceptible to decomposition at its atmospheric boiling point. Vacuum distillation is the required method for purification of larger quantities.
Solubility	Data not quantitatively available in public literature.	While specific data is sparse, its aniline structure suggests solubility in common organic solvents like ethanol, acetone, and ethyl acetate.[4] Poor aqueous solubility is expected.

Experimental determination is crucial for designing reaction conditions, extraction procedures, and formulation studies.

Density

Data not available.

Density is essential for process scale-up calculations, including reactor volume and mass transfer considerations. It must be determined experimentally if required for process chemistry applications.

## The Impact of Physical Properties on Experimental Design

The data presented above are not just numbers; they are practical guides for the laboratory professional.

- **Purity and Melting Point:** A sharp melting point within the specified range (e.g., 62-66 °C) is a primary, cost-effective method for assessing the purity of a sample.<sup>[3]</sup> A broad or depressed melting range strongly indicates the presence of impurities, which can interfere with subsequent reactions.
- **Purification Strategy:** The high boiling point, coupled with potential thermal instability, makes vacuum distillation the purification method of choice.<sup>[2]</sup> This technique allows the compound to vaporize at a much lower temperature, preserving its chemical integrity.
- **Reaction Conditions:** The compound's solubility profile dictates the choice of solvent to ensure a homogeneous reaction mixture, which is critical for achieving optimal reaction kinetics and yields. For reactions requiring elevated temperatures, the solvent's boiling point must be compatible with the thermal stability of **4-Fluoro-3-methoxyaniline**.
- **Structural Verification:** While physical properties suggest purity, they do not confirm identity. Spectroscopic methods are indispensable. The <sup>1</sup>H NMR spectrum should show distinct

signals for the aromatic protons, the methoxy group, and the amine protons.[5] Infrared (IR) spectroscopy will confirm the presence of key functional groups, such as N-H stretches for the amine and C-O stretches for the ether.[1]

## Experimental Protocol: Validated Melting Point Determination

This protocol ensures an accurate and reproducible measurement of the melting point, a critical quality attribute.

**Principle:** The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range. This protocol employs a digital melting point apparatus for precise temperature control and observation.

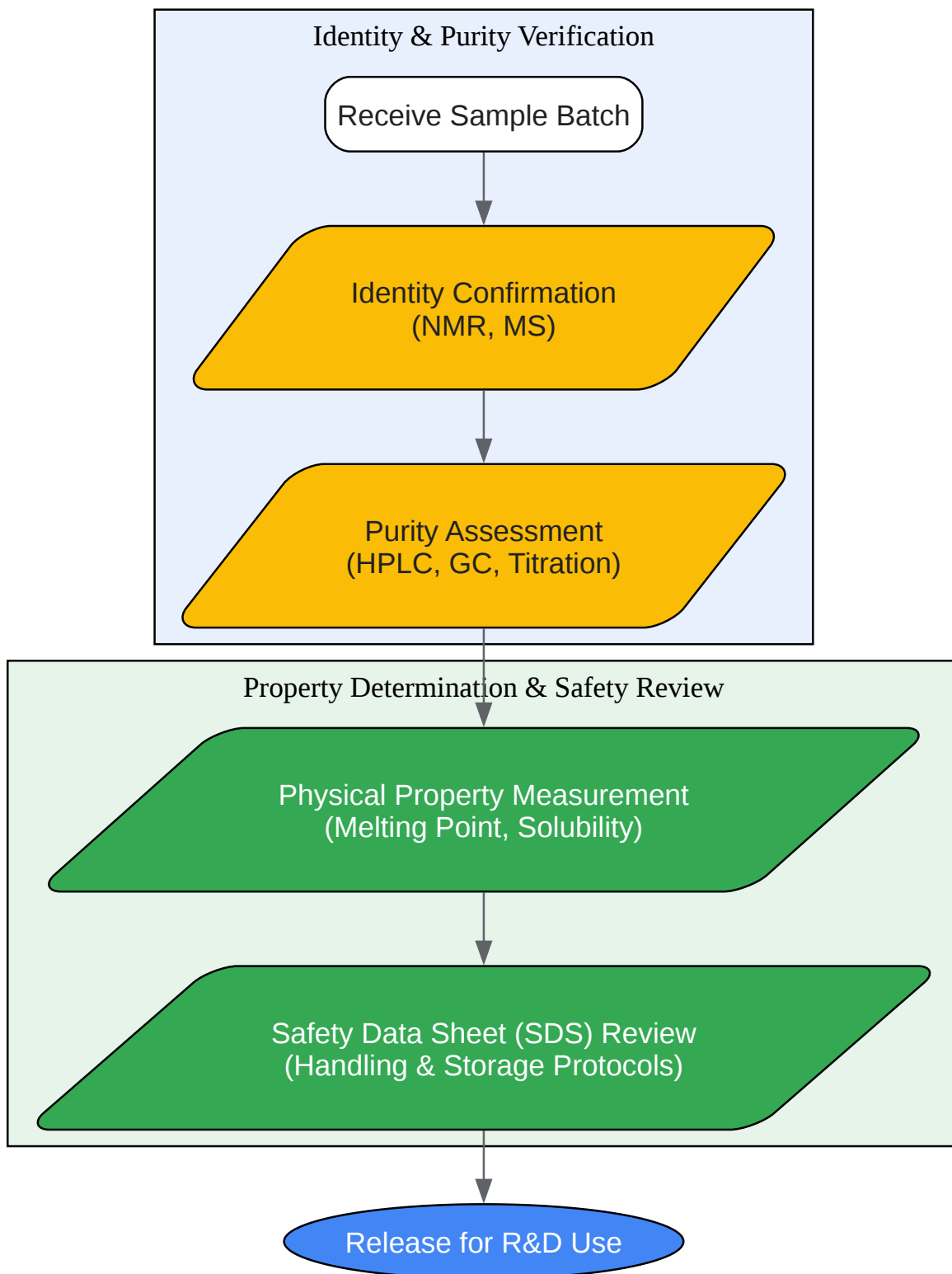
**Methodology:**

- **Apparatus Calibration (Self-Validation):**
  - **Rationale:** To ensure the trustworthiness of the measurement, the instrument's temperature accuracy must be verified.
  - **Procedure:** Use a certified reference standard with a known melting point (e.g., camphor, melting point ~175-177 °C).[6] Run the standard as you would a sample. If the observed melting point is outside the certified range, calibrate the instrument according to the manufacturer's instructions.
- **Sample Preparation:**
  - **Rationale:** The sample must be completely dry and finely powdered to ensure uniform heat transfer and eliminate false readings from residual solvent.
  - **Procedure:** Ensure the **4-Fluoro-3-methoxyaniline** sample is dry by placing it in a desiccator under vacuum for several hours. Gently crush a small amount of the solid into a fine powder using a mortar and pestle.

- Capillary Tube Loading:
  - Rationale: A properly loaded capillary ensures clear observation and efficient heat transfer from the heating block to the sample.
  - Procedure: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. A sample height of 2-3 mm is ideal.
- Measurement:
  - Rationale: A rapid initial heating phase saves time, but a slow ramp rate near the melting point is critical for achieving thermal equilibrium and obtaining an accurate reading.
  - Procedure:
    - Place the loaded capillary into the heating block of the apparatus.
    - Set a rapid ramp rate (e.g., 10-15 °C/min) to approach the expected melting point (approx. 60 °C).
    - Once the temperature is within 5-10 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min.
    - Record the temperature at which the first drop of liquid appears (T1, onset).
    - Record the temperature at which the last crystal melts (T2, clear point). The melting range is T1-T2.

## Standard Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial characterization of a new batch of a chemical intermediate like **4-Fluoro-3-methoxyaniline**.



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Caption: Workflow for the characterization of a chemical intermediate.

## Safety, Handling, and Storage

Safe handling is paramount. **4-Fluoro-3-methoxyaniline** is a hazardous substance and requires appropriate precautions.

- Hazard Identification:
  - Harmful if swallowed.[1]
  - Causes skin irritation.[1][7]
  - Causes serious eye damage.[1]
  - May cause respiratory irritation.[1][7]
- Recommended Handling Procedures:
  - Always use this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
  - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[7]
  - Avoid creating dust. Handle the solid carefully.
  - Wash hands thoroughly after handling.[7]
- Storage Conditions:
  - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
  - The compound is noted to be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.[3]
  - Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

## Conclusion

The physical properties of **4-Fluoro-3-methoxyaniline** are integral to its effective and safe use in research and development. From its melting point as a purity benchmark to its boiling point dictating purification strategy, these characteristics provide the essential framework for experimental design. By adhering to the validated protocols for characterization and the stringent guidelines for safety and handling outlined in this guide, researchers can confidently and reproducibly leverage the synthetic potential of this versatile molecule.

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